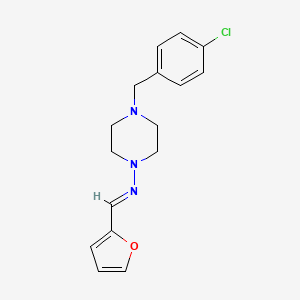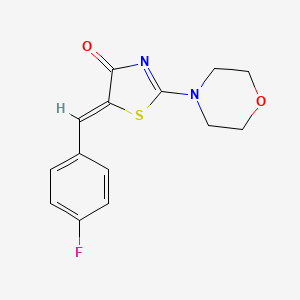
4-(4-chlorobenzyl)-N-(2-furylmethylene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzyl)-N-(2-furylmethylene)-1-piperazinamine is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of piperazine derivatives. These compounds often exhibit significant biological and chemical properties, making them valuable in various applications, including medicinal chemistry.
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 4-(4-chlorobenzyl)-N-(2-furylmethylene)-1-piperazinamine, often involves nucleophilic aromatic substitution (S(N)Ar) reactions. For example, microwave-assisted synthesis has been utilized for the rapid generation of such compounds, demonstrating high yields under specific conditions (Williams et al., 2010). Another synthesis approach involves the coupling of 2-furyl(1-piperazinyl)methanone with various halides to produce derivatives with potential therapeutic applications (Abbasi et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives is crucial for understanding their properties and potential applications. X-ray diffraction studies have been employed to determine the crystal structures of such compounds, revealing insights into their molecular conformations and intermolecular interactions (Naveen et al., 2009).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including hydrosilylation of N-aryl imines, which has been shown to proceed with high enantioselectivity using specific catalysts (Wang et al., 2006). The reactivity of these compounds is significantly influenced by the nature of substituents on the piperazine ring.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and thermal stability, can vary widely depending on their molecular structure. For instance, poly(piperazinenaminonitriles) have shown limited solubility in dipolar aprotic solvents and lower thermal stability compared to their amide counterparts (Moore & Kaur, 1997).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their reactivity and interaction with biological targets, are of significant interest. Studies have explored the allosteric enhancement of receptors and the inhibition of enzymes, highlighting the potential therapeutic applications of these compounds (Romagnoli et al., 2008).
Applications De Recherche Scientifique
Synthesis and Methodology
Studies have shown that compounds structurally related to "4-(4-chlorobenzyl)-N-(2-furylmethylene)-1-piperazinamine" are utilized in improved synthetic methods, offering economical and practical advantages. For instance, Wu Qiuye (2005) discussed an improved synthetic method for an intermediate of cetirizine hydrochloride, highlighting a novel, higher yield approach suitable for industrialization (Wu Qiuye, 2005).
Antimicrobial Applications
Novel derivatives have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives and tested their antimicrobial activities, finding some compounds to possess good to moderate activities against test microorganisms (Bektaş et al., 2010).
Organic Crystal Engineering
Research into the hydrogen-bond association of cyclo compounds related to piperazine derivatives, such as studies by Weatherhead-Kloster et al. (2005), showcases the significance of crystalline forms in determining polymorphism and potential applications in material science (Weatherhead-Kloster et al., 2005).
Cancer Cell Cytotoxicity
Yarim et al. (2012) explored the cytotoxicity of novel piperazine derivatives against various cancer cell lines, demonstrating significant cell growth inhibitory activity. This research contributes to the understanding of piperazine derivatives' potential in cancer therapy (Yarim et al., 2012).
Propriétés
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c17-15-5-3-14(4-6-15)13-19-7-9-20(10-8-19)18-12-16-2-1-11-21-16/h1-6,11-12H,7-10,13H2/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWGSSPLWHKDPQ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5518420.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide](/img/structure/B5518431.png)
![(3S*,4S*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5518432.png)
![2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)
![N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine](/img/structure/B5518461.png)
![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine](/img/structure/B5518472.png)
![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)
![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)
![5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5518511.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5518524.png)